N-(2-cyanophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Description
N-(2-cyanophenyl)guanine , is a synthetic organic compound. Let’s break down its name:
N-(2-cyanophenyl): Refers to the substitution of a cyano group (CN) at the 2-position of a phenyl ring.
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl): Indicates that the purine ring system is attached at the 2-position of the phenyl ring.
acetamide: The compound contains an acetamide functional group (CH₃CONH₂).
Properties
Molecular Formula |
C16H14N6O3 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C16H14N6O3/c1-20-14-13(15(24)21(2)16(20)25)22(9-18-14)8-12(23)19-11-6-4-3-5-10(11)7-17/h3-6,9H,8H2,1-2H3,(H,19,23) |
InChI Key |
CQVFBCMLOUFEIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC=C3C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
N-(2-cyanophenyl)guanine undergoes various reactions:
Oxidation: It can be oxidized to form N-(2-cyanophenyl)guanidine.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: The phenyl ring can undergo substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of N-(2-cyanophenyl)guanine.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential antiviral properties due to its purine scaffold.
Medicine: Research on its role in nucleoside analogs for antiviral and anticancer drugs.
Industry: Limited industrial applications due to its specialized structure.
Mechanism of Action
Molecular Targets: Likely targets include enzymes involved in nucleotide metabolism.
Pathways: May interfere with DNA replication or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds: Compare with other guanine derivatives (e.g., 2-amino-6-chloropurine, 6-thioguanine).
Uniqueness: N-(2-cyanophenyl)guanine’s unique structure sets it apart.
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